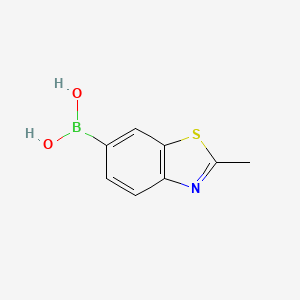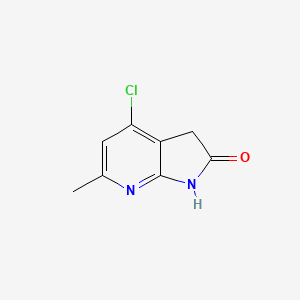amine CAS No. 1785417-55-1](/img/structure/B1457137.png)
[(4-Methoxyoxan-4-yl)methyl](methyl)amine
Descripción general
Descripción
“(4-Methoxyoxan-4-yl)methylamine” is a chemical compound with the CAS number 1785417-55-1 . It has a molecular weight of 159.23 g/mol and a molecular formula of C8H17NO2 . This compound is used in scientific research and has potential applications in drug synthesis, organic chemistry, and medicinal chemistry.
Molecular Structure Analysis
The molecular structure of “(4-Methoxyoxan-4-yl)methylamine” consists of a methoxyoxan-4-yl group and a methylamine group . The compound has a total of 43 bonds, including 20 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 2 ethers .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) outlined the synthesis of novel triazole derivatives using primary amines, including the compound of interest, for antimicrobial applications. These compounds exhibited good to moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Reaction with Methyl 2-(4-allyl-2-methoxyphenoxy)acetate
Novakov et al. (2017) investigated the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine, leading to the formation of target amides. This study contributes to the field of organic synthesis, providing insights into the reactivity and potential applications of these compounds (Novakov et al., 2017).
Toxicokinetics and Analytical Toxicology
Richter et al. (2019) conducted a study on the toxicokinetics and analytical toxicology of novel NBOMe derivatives, which are structurally related to the compound . The research focused on metabolism, plasma protein binding, and detectability in urine, providing valuable data for forensic and clinical toxicology (Richter et al., 2019).
Nitroxide-Mediated Photopolymerization
Guillaneuf et al. (2010) explored the use of an alkoxyamine compound, closely related to “(4-Methoxyoxan-4-yl)methylamine,” as a photoiniferter for nitroxide-mediated photopolymerization. This research opens new avenues in the development of advanced materials through photopolymerization techniques (Guillaneuf et al., 2010).
Cleavage of Methoxycarbonyl Derivatives
Yeung et al. (2000) described a method for the mild cleavage of methoxycarbonyl derivatives to free amines, demonstrating the utility of these reactions in the synthesis of pharmaceuticals and research chemicals. The study provides a valuable synthetic route for the preparation of amines from protected precursors (Yeung et al., 2000).
These studies underscore the broad utility of “(4-Methoxyoxan-4-yl)methylamine” and related compounds in scientific research, ranging from the synthesis of novel molecules with potential therapeutic applications to the development of new materials. The ability to manipulate these compounds for various scientific purposes highlights their significance in ongoing research efforts.
Propiedades
IUPAC Name |
1-(4-methoxyoxan-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-9-7-8(10-2)3-5-11-6-4-8/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOAQMJJWPXZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCOCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methoxyoxan-4-yl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




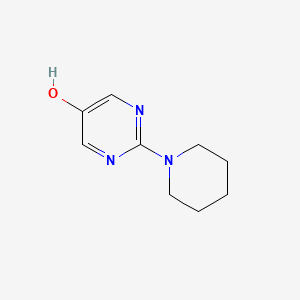
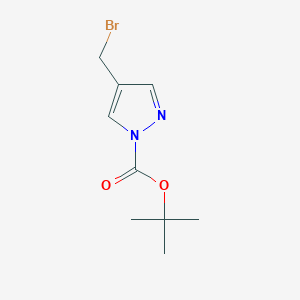
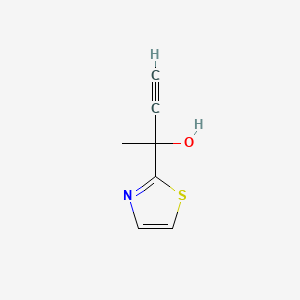
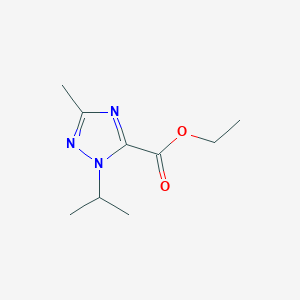

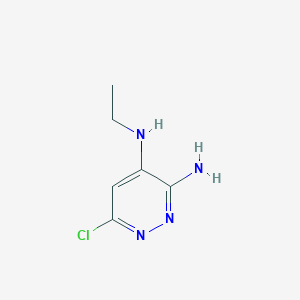

![3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one](/img/structure/B1457070.png)
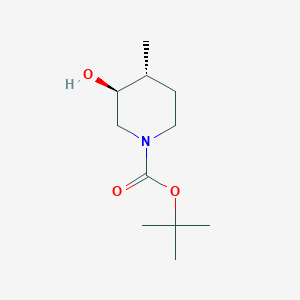
![2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1457072.png)
